molecular formula C17H22N2O B085804 4,4'-Bis(dimethylamino)benzhydrol CAS No. 119-58-4

4,4'-Bis(dimethylamino)benzhydrol

Cat. No. B085804
CAS RN: 119-58-4
M. Wt: 270.37 g/mol
InChI Key: YLZSIUVOIFJGQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4,4'-Bis(dimethylamino)benzhydrol often involves reactions that include dimethylamino groups. For example, the Wittig reaction has been used to prepare n-(N,N-Dimethylamino)phenylethynes, which are critical intermediates for further chemical transformations. Oxidative dimerization with copper(I) chloride is a common step to achieve conjugated systems (J. Gonzalo Rodríguez et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds bearing dimethylamino groups reveals significant insights into their chemical behavior. X-ray molecular structure analysis has confirmed the resonance contribution of o-dimethylamino substituents, impacting the overall stability and reactivity of these molecules (J. Gonzalo Rodríguez et al., 2001).

Chemical Reactions and Properties

Compounds similar to 4,4'-Bis(dimethylamino)benzhydrol participate in a variety of chemical reactions, illustrating their versatile reactivity. For instance, photochemical heterolysis of bis(dimethylamino)benzyl alcohols has been studied, revealing pathways to generate benzyl cations with unique electronic states (R. R. Perrotta et al., 2011).

Scientific Research Applications

  • Photophysics of Molecular Wire Building Blocks : Studies on molecules similar to 4,4'-Bis(dimethylamino)benzhydrol, such as 1,4-bis[p-(N,N-dimethylamino)phenyl]-1,2-ethyne, have provided insights into the photophysics of molecular wire building blocks. This research is significant in understanding solvatochromism and solvent-solute reorganization in symmetric molecules, which can have applications in molecular electronics and photonics (Rosspeintner et al., 2010).

  • Electron Transfer and Fluorescence Studies : The compound has been used to study dual fluorescence and the effects of interactions on the formation of twisted intramolecular charge transfer states. This research is crucial for understanding the photophysical properties of similar compounds and their potential applications in fluorescence-based technologies (Shoute, 1992).

  • Corrosion Inhibition : Derivatives of 4,4'-Bis(dimethylamino)benzhydrol, like Bis (4(dimethylamino)benzylidene)biphenyl-4,4′-diamine, have been evaluated as corrosion inhibitors for carbon steel in acidic media. This research is significant in the field of materials science and corrosion engineering, providing insights into the development of effective corrosion inhibitors (Bedair et al., 2020).

  • Synthesis and Structural Analysis : Research on similar compounds, such as the synthesis of 1,4‐bis[n‐(N,N‐dimethylamino)phenyl]buta‐1,3‐diynes, has contributed to our understanding of the synthesis and structure of these types of compounds. This research aids in the development of new synthetic methods and the understanding of the structural characteristics of such compounds (Rodríguez et al., 2001).

  • Catalytic Activity in Polymerization : The compound has been studied for its role in catalyzing olefin polymerization, particularly in the synthesis of transition metal pincer complexes. This research has implications in industrial chemistry and materials science, where such catalysts are critical (Chuchuryukin et al., 2011).

properties

IUPAC Name

bis[4-(dimethylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12,17,20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZSIUVOIFJGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051603
Record name 4,4'-Bis(dimethylamino)benzhydrol
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Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(dimethylamino)benzhydrol

CAS RN

119-58-4
Record name 4,4′-Bis(dimethylamino)benzhydrol
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Record name 4,4'-Bis(dimethylamino)benzhydrol
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Record name 4,4'-Bis(dimethylamino)benzhydrol
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanol, 4-(dimethylamino)-.alpha.-[4-(dimethylamino)phenyl]-
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Record name 4,4'-Bis(dimethylamino)benzhydrol
Source EPA DSSTox
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Record name 4,4'-bis(dimethylamino)benzhydryl alcohol
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Record name 4,4'-BIS(DIMETHYLAMINO)BENZHYDROL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
Y Maekawa, K Yuasa, K Enomoto… - Chemistry of …, 2008 - ACS Publications
Polymer films with acid-responsive chromic dyes and acid generators have been designed for an electron-beam (EB)-induced color imaging system. Arylsulfonic acid esters and …
Number of citations: 4 pubs.acs.org
S Tada, K Yasukawa, Y Yatomi, T Uchiki - Practical Laboratory Medicine, 2022 - Elsevier
Objectives Human serum albumin can take on two forms, mercaptalbumin (HMA) or non-mercaptalbumin (HNA), depending on the redox status of its Cys34. The ratio of HMA and HNA …
Number of citations: 3 www.sciencedirect.com
E Fischer, JLJ Szabó, M Genselovich - Journal of Pharmacy and …, 1956 - cabdirect.org
The bacteriostatic effects of 2: 8 diamino-acridine (proflavine), 2: 8-bis (dimethylamino) acridine (acri-dine orange), 4: 4'-diaminobenzhydrol and 4: 4'-bis (dimethylamino) benzhydrol (…
Number of citations: 5 www.cabdirect.org
RJ Mayer, N Hampel, P Mayer… - European Journal of …, 2019 - Wiley Online Library
Optimized synthetic procedures for the straightforward access to eleven amino‐substituted diarylmethylium tetrafluoroborates are described. These benzhydrylium ions cover a range of …
PE Gordon, AJ Fry, LD Hicks - Arkivoc, 2005 - arkat-usa.org
Hydrogen iodide, generated (and regenerated) in situ by the action of iodine upon hypophosphorous acid, was found to reduce a variety of aryl carbinols to the corresponding …
Number of citations: 14 www.arkat-usa.org
PE Gordon, AJ Fry - Tetrahedron Letters, 2001 - Elsevier
A mixture of hypophosphorous acid (H 3 PO 2 ) and iodine in acetic acid reduces a variety of substituted benzhydrols to the corresponding methylene derivatives in very high yields. The …
Number of citations: 67 www.sciencedirect.com
YY Liu, Y Zhang, W Cao, SW Wang - Asian Journal of Chemistry, 2015 - cabdirect.org
The alkali chemical constituents were obtained after 95% alcohol extraction, condensation, acidification and extraction with chloroform from Holotrichia diomphalia bates. The chemical …
Number of citations: 0 www.cabdirect.org
JM Hill - Biochemical Journal, 1970 - ncbi.nlm.nih.gov
Sodium dodecyl sulphate could be replaced by some anionic surface-active agents, including cyclohexylammonium dodecyl sulphate, Mannoxol OT (sodium dioctyl sulphosuccinate), …
Number of citations: 2 www.ncbi.nlm.nih.gov
R Muthyala, AR Katritzky, X Lan - Dyes and pigments, 1994 - Elsevier
A number of triarylmethanes were prepared, the majority of which are new. One of the aryl groups is a naphthol, 1,3,5-trimethoxybenzene, or resorcinol, or an indole, pyrrole or pyridine …
Number of citations: 122 www.sciencedirect.com
MF Lou, LL Poulsen, DM Ziegler - Methods in Enzymology, 1987 - Elsevier
Publisher Summary This chapter discusses the cellular protein - mixed disulfides. Potential regulation of metabolic reactions by reversible oxidation- reduction of accessible enzyme …
Number of citations: 28 www.sciencedirect.com

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